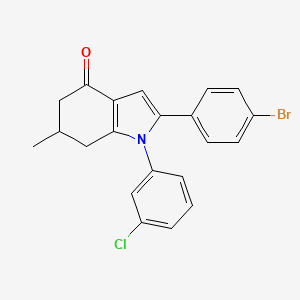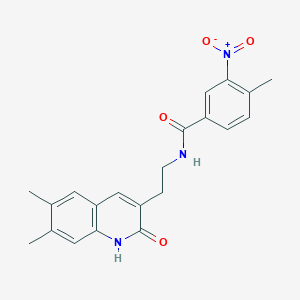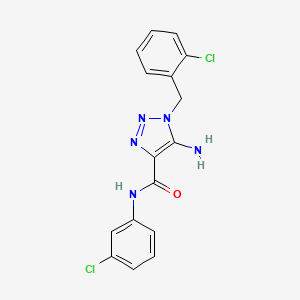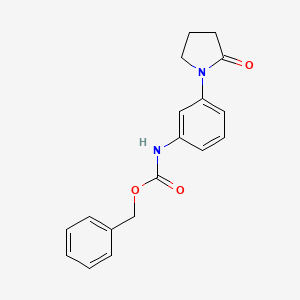
2-(4-Bromophenyl)-1-(3-chlorophenyl)-6-methyl-5,6,7-trihydroindol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(4-Bromophenyl)-1-(3-chlorophenyl)-6-methyl-5,6,7-trihydroindol-4-one" is a complex organic molecule that likely exhibits a range of interesting chemical properties due to the presence of multiple aromatic rings and halogen substituents. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with bromo- and chlorophenyl groups have been studied, which can give insights into the potential behavior and characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step procedures that can provide a framework for the synthesis of "this compound". For instance, the synthesis of enantiomerically pure diarylethanes as described in the first paper involves a 7-step procedure starting from a ketone precursor and includes a key resolution step to obtain optically pure enantiomers . This suggests that a similar approach could be adapted for the synthesis of the compound of interest, potentially involving the use of chiral resolution techniques to achieve enantiomeric purity.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction, which provides detailed information about the absolute configurations of the molecules . Additionally, NMR, IR, and MS spectra are commonly used to establish the structure of synthesized compounds, as seen in the third paper . These techniques would be essential in analyzing the molecular structure of "this compound" to confirm its configuration and to understand the spatial arrangement of its atoms.
Chemical Reactions Analysis
The reactivity of the compound would likely be influenced by the presence of the bromo- and chlorophenyl groups, which can participate in various chemical reactions. For example, halogenated aromatics can undergo nucleophilic aromatic substitution reactions or can be used in cross-coupling reactions to form new carbon-carbon bonds . The specific reactivity patterns would depend on the overall structure of the compound and the electronic effects of the substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" would be influenced by its molecular structure. The presence of halogens suggests that the compound would have a relatively high molecular weight and may exhibit significant intermolecular interactions such as halogen bonding, which could affect its melting and boiling points . The compound's solubility in various solvents and its stability under different conditions would be important properties to consider in both its synthesis and potential applications.
科学的研究の応用
Synthesis and Characterization
- The compound has been synthesized and characterized through various techniques such as IR, NMR spectroscopy, and elemental analysis. These characterizations are crucial in understanding the structure and properties of the compound for further research applications (Limban, Marutescu, & Chifiriuc, 2011).
Antipathogenic Activity
- Certain derivatives of this compound have demonstrated significant antipathogenic activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus. This highlights its potential in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Molecular and Electronic Structures
- Studies have been conducted on the molecular and electronic structures of related compounds, using techniques like X-ray single crystal diffraction and density functional theory calculations. Understanding these structures is essential for the potential application of these compounds in various fields (Kırca, Kaştaş, & Ersanli, 2021).
Potential in Pharmaceutical Applications
- The compound and its derivatives have shown potential in pharmaceutical applications. This is evidenced through studies involving molecular docking analysis and assessments of drug-like properties, suggesting their use in developing new medicinal compounds (Rajni Swamy, Krishnakumar, Srinivasan, Sivakumar, & Kumar, 2020).
Optical and Electronic Properties
- The compound has been studied for its optical and electronic properties, which are essential for its potential application in optoelectronics and semiconductor devices (Shkir, Irfan, AlFaify, Patil, & Al‐Sehemi, 2019).
Antifungal Activity
- Derivatives of this compound have exhibited broad-spectrum in vitro activity against pathogenic yeasts and molds, particularly Aspergillus spp. This suggests their potential use in antifungal applications (Buchta, Pour, Kubanová, Silva, Votruba, Vopršálová, Schiller, Fáková, & Spulak, 2004).
作用機序
将来の方向性
特性
IUPAC Name |
2-(4-bromophenyl)-1-(3-chlorophenyl)-6-methyl-6,7-dihydro-5H-indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrClNO/c1-13-9-20-18(21(25)10-13)12-19(14-5-7-15(22)8-6-14)24(20)17-4-2-3-16(23)11-17/h2-8,11-13H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAIORSBFRYHDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Br)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(Z)-[Amino-(5-methyl-1,2-oxazol-3-yl)methylidene]amino] 6-chloropyridine-3-carboxylate](/img/structure/B2530792.png)

![N'-[(4-ethoxyphenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide](/img/structure/B2530795.png)
![Methyl 2-[(3-chlorobenzoyl)amino]-3-{[(4-nitrobenzyl)oxy]imino}propanoate](/img/structure/B2530796.png)
![4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2530798.png)
![Piperidin-3-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone hydrochloride](/img/structure/B2530799.png)
![3-(3-methylphenyl)-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2530800.png)

![3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2530802.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone](/img/structure/B2530804.png)
![Dimethyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)terephthalate](/img/structure/B2530805.png)
![N-(3,5-dimethylphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2530809.png)
![4-chloro-2-[(E)-(mesitylimino)methyl]phenol](/img/structure/B2530811.png)
